4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
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Overview
Description
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound that features a brominated aromatic ring, a piperidine moiety, and a dinitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multiple steps, including the formation of the piperidine carbothioyl intermediate and subsequent esterification with 2,4-dinitrobenzoic acid. Common synthetic routes may include:
Formation of the Piperidine Carbothioyl Intermediate: This step involves the reaction of piperidine with a suitable thiocarbonyl donor under controlled conditions.
Esterification: The intermediate is then reacted with 2,4-dinitrobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the dinitrobenzoate ester can undergo metabolic transformations. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE
- 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-CHLOROBENZOATE
- 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE
Uniqueness
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to the presence of both a brominated aromatic ring and a dinitrobenzoate ester, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C19H16BrN3O6S |
---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C19H16BrN3O6S/c20-12-4-7-17(15(10-12)18(30)21-8-2-1-3-9-21)29-19(24)14-6-5-13(22(25)26)11-16(14)23(27)28/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
HLTUEVQBDVNCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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